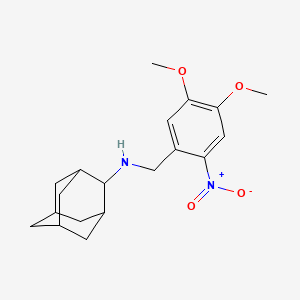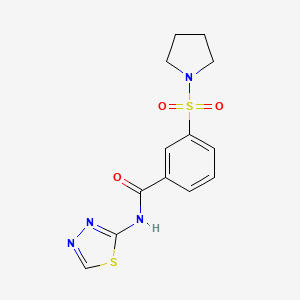![molecular formula C18H20N2OS B5686949 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine, also known as EPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.
Mecanismo De Acción
The mechanism of action of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine inhibits the growth of cancer cells, induces apoptosis, and has anti-inflammatory and antioxidant properties. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is that it is relatively easy to synthesize using a variety of methods. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have potent anti-cancer activity in vitro, making it a promising candidate for further study. However, one limitation of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine is that its mechanism of action is not fully understood, which may make it difficult to optimize its efficacy as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine. First, further studies are needed to elucidate the mechanism of action of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine, which may help to optimize its efficacy as a therapeutic agent. Additionally, studies are needed to evaluate the safety and efficacy of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine in animal models and in clinical trials. Finally, studies are needed to explore the potential applications of 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine in other areas, such as the treatment of inflammatory diseases.
Métodos De Síntesis
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine can be synthesized using a variety of methods, including the Pd-catalyzed cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Pd-catalyzed cross-coupling reaction involves the reaction of 2-bromo-3-(ethylthio)benzene with 4-(pyrrolidin-1-ylcarbonyl)pyridine in the presence of palladium catalysts, while the Buchwald-Hartwig amination reaction involves the reaction of 2-bromo-3-(ethylthio)benzene with pyrrolidine and 4-(pyridin-4-yl)pyridine in the presence of palladium catalysts.
Aplicaciones Científicas De Investigación
2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been studied for its potential applications in drug development, particularly as a potential treatment for cancer. In vitro studies have shown that 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
[2-(3-ethylsulfanylphenyl)pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-16-7-5-6-14(12-16)17-13-15(8-9-19-17)18(21)20-10-3-4-11-20/h5-9,12-13H,2-4,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKWUELHNFDQAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)




![3-{3-[1-(dimethylamino)ethyl]phenyl}-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5686917.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[(methylthio)acetyl]-3-pyrrolidinol](/img/structure/B5686918.png)
![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)

![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)